molecular formula C16H12Cl2N2S3 B4646460 2-(Benzylthio)-5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazole CAS No. 477331-30-9

2-(Benzylthio)-5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazole

Cat. No.: B4646460
CAS No.: 477331-30-9
M. Wt: 399.4 g/mol
InChI Key: XPZQGZBIYMLGNV-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of benzylthio and dichlorobenzylthio groups attached to the thiadiazole ring, making it a unique and potentially useful molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazole typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-mercaptobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate thiols, which then undergo cyclization to form the thiadiazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides or sulfoxides.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The benzylthio and dichlorobenzylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfoxides, or sulfones.

    Reduction: Thiols or other reduced sulfur species.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazole is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various physiological effects. Further research is needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylthio)-5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazole is unique due to the presence of both benzylthio and dichlorobenzylthio groups attached to the thiadiazole ring This structural feature may confer distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

2-benzylsulfanyl-5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2S3/c17-13-7-6-12(14(18)8-13)10-22-16-20-19-15(23-16)21-9-11-4-2-1-3-5-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZQGZBIYMLGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477331-30-9
Record name 2-(BENZYLTHIO)-5-((2,4-DICHLOROBENZYL)THIO)-1,3,4-THIADIAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Benzylthio)-5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazole
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2-(Benzylthio)-5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazole
Reactant of Route 3
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2-(Benzylthio)-5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazole
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2-(Benzylthio)-5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazole
Reactant of Route 5
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2-(Benzylthio)-5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazole
Reactant of Route 6
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2-(Benzylthio)-5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazole

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